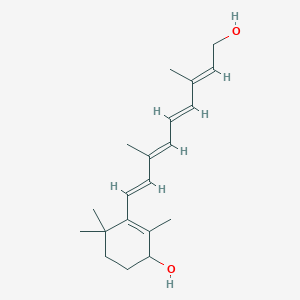![molecular formula C24H25N5O4 B1238282 (14E)-14-(1H-imidazol-5-ylmethylidene)-2,11-dimethoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione CAS No. 55623-37-5](/img/structure/B1238282.png)
(14E)-14-(1H-imidazol-5-ylmethylidene)-2,11-dimethoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione
描述
(14E)-14-(1H-imidazol-5-ylmethylidene)-2,11-dimethoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione is a fungal alkaloid that can be isolated from the fungus Penicillium oxalicum . It is an O-methylated derivative of meleagrin and has shown significant anticancer activity in vitro . The compound has a complex structure, including a dihydroindole spiroamide framework .
作用机制
Target of Action
Oxaline, a fungal alkaloid isolated from Penicillium oxalicum , primarily targets microtubules . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .
Mode of Action
Oxaline exerts its effect by inhibiting the polymerization of tubulin , a globular protein that assembles into long, straight filaments called microtubules . This inhibition disrupts the formation and function of the microtubules, leading to cell cycle arrest at the M phase .
Biochemical Pathways
The primary biochemical pathway affected by Oxaline is the cell cycle , specifically the M phase or mitosis . During this phase, the cell divides its DNA and cytoplasm to produce two daughter cells. By inhibiting tubulin polymerization, Oxaline prevents the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division .
Result of Action
The primary result of Oxaline’s action is cell cycle arrest at the M phase . This disrupts the normal process of cell division, which can lead to cell death. Given this mechanism, Oxaline has been identified as a potential anticancer compound .
生化分析
Biochemical Properties
Oxaline plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with tubulin, a protein that is essential for microtubule formation. Oxaline inhibits the polymerization of tubulin, which disrupts microtubule assembly and leads to cell cycle arrest at the M phase . This interaction is significant because microtubules are involved in many cellular functions, including mitosis, cell morphogenesis, and intracellular transport.
Cellular Effects
Oxaline has profound effects on various types of cells and cellular processes. It influences cell function by arresting the cell cycle at the M phase, which prevents cells from dividing. This effect is particularly evident in Jurkat cells, where oxaline induces cell cycle arrest and inhibits cell proliferation . Additionally, oxaline disrupts cytoplasmic microtubule assembly in 3T3 cells, further highlighting its impact on cellular structure and function .
Molecular Mechanism
The molecular mechanism of oxaline involves its binding interactions with tubulin. By inhibiting tubulin polymerization, oxaline prevents the formation of microtubules, which are necessary for cell division. This inhibition leads to cell cycle arrest at the M phase, as the cells are unable to progress through mitosis . Furthermore, oxaline’s ability to inhibit the binding of colchicine to tubulin suggests that it competes for the same binding site, thereby exerting its effects at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of oxaline change over time. Studies have shown that oxaline is stable and maintains its inhibitory effects on tubulin polymerization and cell cycle arrest over extended periods
Dosage Effects in Animal Models
The effects of oxaline vary with different dosages in animal models. At lower doses, oxaline effectively inhibits cell proliferation and induces cell cycle arrest without causing significant toxicity. At higher doses, oxaline may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . Threshold effects and potential toxicity at high doses must be carefully evaluated in preclinical studies.
Metabolic Pathways
Oxaline is involved in specific metabolic pathways, particularly those related to its biosynthesis and degradation. The enzyme OxaC has been shown to methylate meleagrin to form oxaline, indicating its role in the terminal pathway of oxaline production . Understanding the metabolic pathways and enzymes involved in oxaline’s biosynthesis is crucial for optimizing its production and potential therapeutic use.
准备方法
(14E)-14-(1H-imidazol-5-ylmethylidene)-2,11-dimethoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione can be synthesized through a series of chemical reactions starting from glandicoline B, which undergoes tandem O-methylations to form meleagrin and subsequently oxaline . The industrial production of oxaline involves the fermentation of Penicillium oxalicum, followed by extraction and purification processes .
化学反应分析
(14E)-14-(1H-imidazol-5-ylmethylidene)-2,11-dimethoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different derivatives.
Reduction: The compound can be reduced to yield simpler structures.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
(14E)-14-(1H-imidazol-5-ylmethylidene)-2,11-dimethoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactions of fungal alkaloids.
相似化合物的比较
(14E)-14-(1H-imidazol-5-ylmethylidene)-2,11-dimethoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione is similar to other fungal alkaloids such as meleagrin and roquefortine C . oxaline is unique due to its specific O-methylation pattern and its potent anticancer activity . Similar compounds include:
属性
IUPAC Name |
14-(1H-imidazol-5-ylmethylidene)-2,11-dimethoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4/c1-6-22(2,3)23-12-19(32-4)21(31)28-18(11-15-13-25-14-26-15)20(30)27-24(23,28)29(33-5)17-10-8-7-9-16(17)23/h6-14H,1H2,2-5H3,(H,25,26)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHAVULMGIITDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C)C12C=C(C(=O)N3C1(NC(=O)C3=CC4=CN=CN4)N(C5=CC=CC=C25)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55623-37-5 | |
| Record name | Oxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55623-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of oxaline?
A: Oxaline has a molecular formula of C24H25N5O4 and a molecular weight of 447.5 g/mol. []
Q2: What spectroscopic data is available for oxaline?
A2: Structural characterization of oxaline relies on various spectroscopic techniques, including:
- NMR Spectroscopy (1D and 2D): Provides detailed information about the connectivity and spatial arrangement of atoms within the molecule. [, , , ]
- Mass Spectrometry (MS): Confirms the molecular weight and provides insights into fragmentation patterns. [, , ]
- UV Spectroscopy: Offers information about the presence of conjugated systems and chromophores. []
- Infrared Spectroscopy (IR): Identifies functional groups present in the molecule. []
- X-ray Diffraction: Reveals the three-dimensional structure and absolute configuration of the molecule in its crystalline form. [, ]
- Circular Dichroism (CD) Spectroscopy: Provides information about the chirality and conformation of the molecule. [, ]
Q3: How is oxaline biosynthesized?
A: Oxaline biosynthesis originates from tryptophan, proceeding through roquefortine C as an intermediate. [] The pathway involves a unique enzymatic conversion of roquefortine C to the nitrone-bearing roquefortine L by the flavin-dependent oxidase OxaD. [] Further enzymatic modifications lead to the final product, oxaline. [, ]
Q4: What organisms produce oxaline?
A: Oxaline is primarily found in fungi belonging to the genus Penicillium, including Penicillium oxalicum, Penicillium chrysogenum, and Penicillium vulpinum. [, , , , , ]
Q5: Where has oxaline been found naturally?
A5: Oxaline has been isolated from various sources, including:
- Fungal cultures: Originally discovered in Penicillium oxalicum cultures. []
- Cheese: Detected in cheese along with other fungal metabolites. []
- Maize kernels: Found in maize samples, with its occurrence potentially influenced by weather conditions. []
- Marine sponges: Isolated from the fungus Penicillium sp. associated with the Mediterranean sponge Axinella verrucosa. []
Q6: What are the known biological activities of oxaline?
A6: Oxaline exhibits various biological activities, including:
- Antimicrobial activity: Shows activity against bacteria, particularly Staphylococcus aureus. [, ]
- Antifungal activity: Demonstrates activity against certain fungi. []
- Antiproliferative activity: Exhibits inhibitory effects on the growth of cancer cells, particularly HepG2 liver cancer cells. []
- α-Glucosidase inhibitory activity: Shows potential for managing blood sugar levels. []
Q7: Are there any potential applications for oxaline?
A7: Oxaline's biological activities suggest potential applications in various fields, including:
Q8: Can oxaline's structure be modified to enhance its activity?
A: While research on modifying oxaline specifically is limited, the biosynthesis of related triazaspirocycles from roquefortine C derivatives via a nitrone-promoted transannular rearrangement provides inspiration for structural diversification. [] This approach could potentially lead to the development of oxaline analogs with improved potency and selectivity.
Q9: What is known about the stability of oxaline?
A9: Limited information is available on the stability of oxaline under various conditions. Further research is needed to assess its stability in different solvents, temperatures, and formulations to develop stable drug products.
Q10: What are the known toxicological properties of oxaline?
A10: While oxaline exhibits promising biological activities, its toxicological profile requires further investigation. Studies are needed to determine its safety profile, potential adverse effects, and long-term consequences of exposure.
Q11: What analytical methods are used to detect and quantify oxaline?
A11: Several analytical techniques are employed for the detection and quantification of oxaline, including:
- High-performance liquid chromatography (HPLC): Combined with various detectors, such as diode array detectors (DAD) [] and tandem mass spectrometry (MS/MS) [], allows for sensitive and specific detection and quantification of oxaline in complex matrices.
- Electrospray ionization mass spectrometry (ESI-MS): Enables rapid identification and characterization of oxaline based on its mass-to-charge ratio. []
Q12: Are there validated analytical methods for oxaline?
A: While specific details regarding the validation of analytical methods for oxaline are limited in the provided research, it is crucial to establish and validate analytical methods for accuracy, precision, and specificity to ensure reliable detection and quantification. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


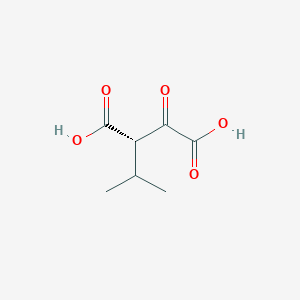


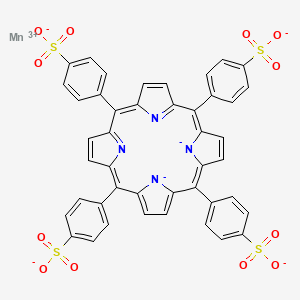

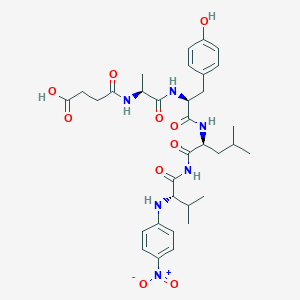
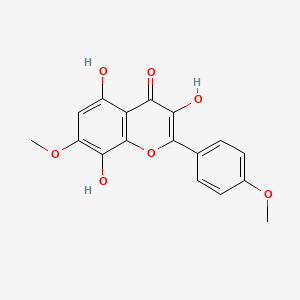
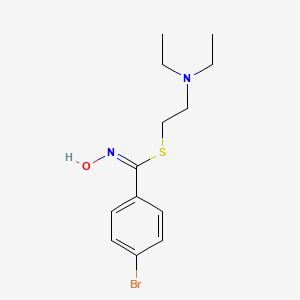
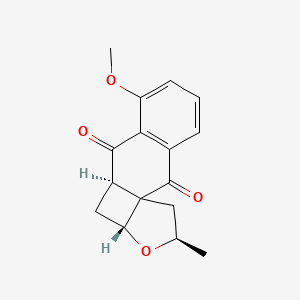
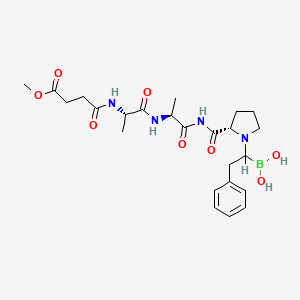
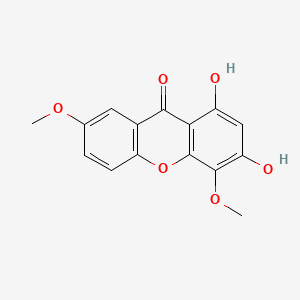
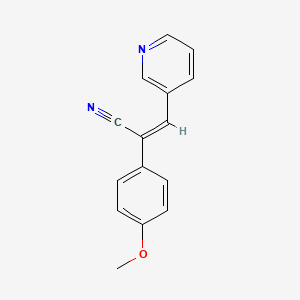
![(2-chloro-4-{(Z)-[5-(2-chlorophenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B1238221.png)
